2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidinyl group: This step often involves nucleophilic substitution reactions where a pyrrolidinyl group is introduced to the core structure.
Methylation: The addition of methyl groups can be carried out using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidinyl-1-oxide (TEMPO): A stable free radical used in organic synthesis.
2,2,6,6-tetramethylpiperidine: A precursor for various chemical reactions.
1,3,7,7-tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene-9-one: A compound with a similar core structure.
Uniqueness
2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2,3,5,9-tetramethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H25NO4/c1-12-15(4)26-20-14(3)21-18(11-17(12)20)13(2)16(22(25)27-21)7-8-19(24)23-9-5-6-10-23/h11H,5-10H2,1-4H3 |
InChI Key |
ROCRFSVZNOQXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4)C)C)C |
Origin of Product |
United States |
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